

trigonelline concentration green vs roasted coffee

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Compound Focus: Trigonelline

CAS No.: 535-83-1

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Quantitative Comparison of Trigonelline Content

The table below summarizes the experimental data on **trigonelline** concentrations from the available research.

Coffee Sample Type	Trigonelline Content (g/100g dry matter)	Specific Conditions / Cultivars	Source / Location
Green Coffee	0.80 - 1.08 g/100g	Samples from BenchMaji & Sheka zones, Ethiopia	[1]
Roasted Coffee	Lower than green coffee	Samples from BenchMaji & Sheka zones, Ethiopia	[1]
Green Coffee	Data available*	Five <i>C. arabica</i> cultivars (Brazil)	[2]
Roasted Coffee	Degradation rates up to 28.76%	Five <i>C. arabica</i> cultivars (Brazil); highest degradation in Laurina	[2]
Arabica Green	Higher than Arabica roasted	Various roasting profiles tested	[3]

Coffee Sample Type	Trigonelline Content (g/100g dry matter)	Specific Conditions / Cultivars	Source / Location
Robusta Green	Higher than Robusta roasted	Various roasting profiles tested	[3]
Instant Coffee	Varies; not fully extracted	Depends on industrial extraction yield	[4]

*The study on five cultivars provides degradation percentages but not the absolute initial and final concentrations [2].

Detailed Experimental Methodologies

For researchers to evaluate and replicate these findings, here are the experimental protocols from the key studies.

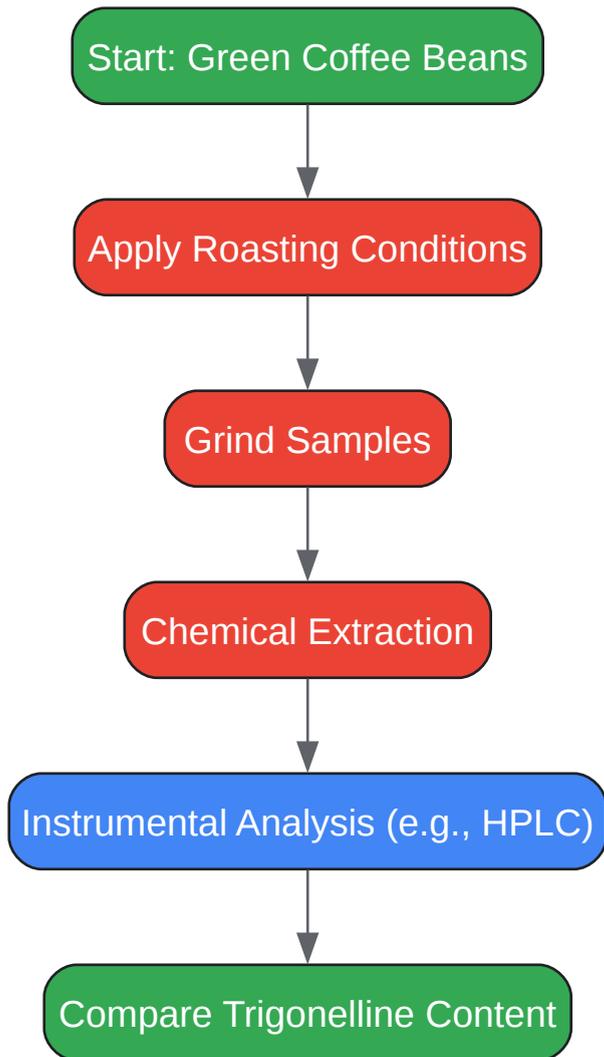
HPLC-UV-DAD Method for Bioactive Compound Quantification

This method was optimized for simultaneous quantification of **trigonelline**, 5-caffeoylquinic acid (5-CQA), and caffeine [2].

- **Sample Preparation:** Green and roasted coffee beans were ground in a cryogenic mill using liquid nitrogen. The ground samples were passed through a 20-mesh sieve to standardize particle size. The analysis used a direct infusion of the ground coffee with hot water, eliminating the need for organic solvents [2].
- **Chromatography Equipment:** An Agilent 1260 HPLC system with a DAD detector was used. The separation was performed on a **Luna Omega Polar C18 column** (150 mm × 4.6 mm, 5 μm) maintained at 25°C [2].
- **Mobile Phase & Elution:** A gradient elution with two solvents was used:
 - **Solvent A:** 2% acetic acid in ultrapure water.
 - **Solvent B:** Acetonitrile.
- **Detection:** UV detection was used for all three compounds [2].
- **Method Validation:** The method was validated for linearity, accuracy (via recovery tests), precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) [2].

General Workflow for Comparing Green and Roasted Coffee

The following diagram illustrates the core experimental workflow used in these comparative studies.



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Impact of Roasting and Biochemical Significance

- **Roasting-Induced Degradation:** The primary reason for the lower **trigonelline** content in roasted coffee is its thermal decomposition during the roasting process. The degradation rate is influenced by the **time-temperature profile** of roasting, with faster roasting potentially preserving slightly more **trigonelline** compared to slower methods at the same organic roasting loss [4] [5].

- **Biochemical Consequences:** The degradation of **trigonelline** is not merely a loss. It is a key reaction that contributes to the final coffee product:
 - **Formation of Niacin:** **Trigonelline** degrades to form **niacin (Vitamin B3)**, which has recognized health benefits such as cholesterol-lowering effects [2].
 - **Development of Aroma:** The pyrolysis of **trigonelline** during roasting produces important volatile compounds like **pyrazines and pyrroles**, which are associated with earthy, nutty, and burnt aromas that define the sensory profile of roasted coffee [2].

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